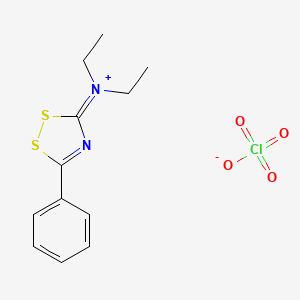
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate is a chemical compound known for its unique structure and properties This compound belongs to the class of dithiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate typically involves the reaction of N,N-diethylthiourea with phenyl isothiocyanate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the dithiazole ring. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dithiazole ring to more reduced forms, such as thioureas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorate ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate involves its interaction with molecular targets through its reactive dithiazole ring. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action are still under investigation, but its ability to undergo various chemical reactions makes it a versatile tool in research.
Comparison with Similar Compounds
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate can be compared with other dithiazole compounds, such as:
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)imidoformamide: This compound has a similar dithiazole ring but different substituents, leading to variations in reactivity and applications.
Phenyl-3H-1,2,4-dithiazol-3-one: Another dithiazole compound with distinct properties and uses
Properties
CAS No. |
65407-92-3 |
|---|---|
Molecular Formula |
C12H15ClN2O4S2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
diethyl-(5-phenyl-1,2,4-dithiazol-3-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C12H15N2S2.ClHO4/c1-3-14(4-2)12-13-11(15-16-12)10-8-6-5-7-9-10;2-1(3,4)5/h5-9H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OCYFVVGPPQUQCY-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=C1N=C(SS1)C2=CC=CC=C2)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















